molecular formula C10H11BrFNO B8168298 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide

2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide

Cat. No.: B8168298
M. Wt: 260.10 g/mol
InChI Key: ZTVNSCSOSHBVQK-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, fluorine, and a benzamide group, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide typically involves the bromination of 5-methylbenzamide followed by the introduction of a 2-fluoroethyl group. One common method includes:

    Bromination: The starting material, 5-methylbenzamide, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Fluoroethylation: The brominated intermediate is then reacted with 2-fluoroethylamine under basic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also minimize human error and improve safety.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction: The benzamide group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild heating conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or alcohols.

Scientific Research Applications

2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide
  • 2-Bromo-N-(2-fluoroethyl)acetamide
  • 2-Bromo-N-(2-fluoroethyl)ethanaminium chloride

Comparison:

  • 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is unique due to the presence of the methyl group on the benzamide ring, which can influence its reactivity and biological activity.
  • 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide has an iodine atom instead of a methyl group, which can significantly alter its chemical properties and reactivity.
  • 2-Bromo-N-(2-fluoroethyl)acetamide and 2-Bromo-N-(2-fluoroethyl)ethanaminium chloride differ in their functional groups, leading to variations in their applications and mechanisms of action.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications

Properties

IUPAC Name

2-bromo-N-(2-fluoroethyl)-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-7-2-3-9(11)8(6-7)10(14)13-5-4-12/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVNSCSOSHBVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)NCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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